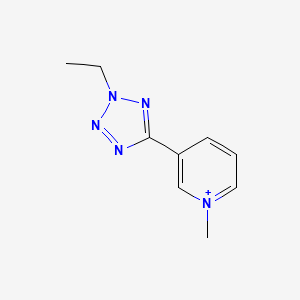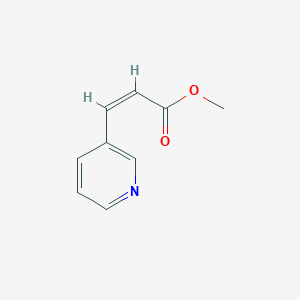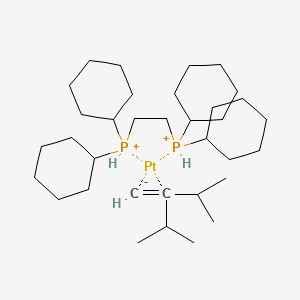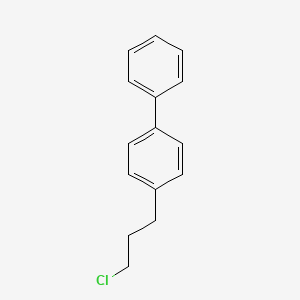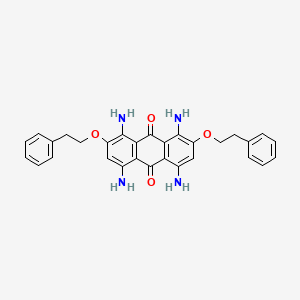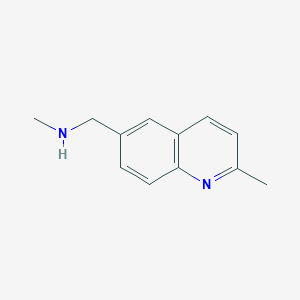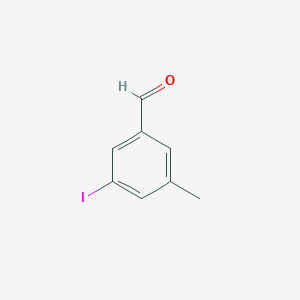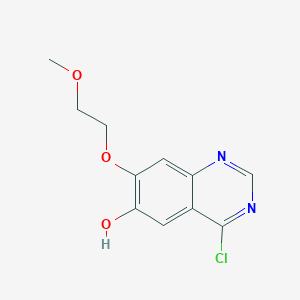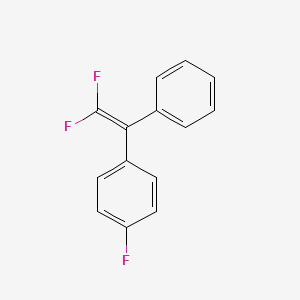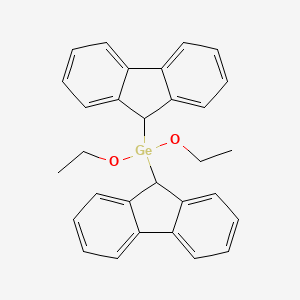![molecular formula C25H23N5O5 B13141790 2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine CAS No. 87424-20-2](/img/structure/B13141790.png)
2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate: is a complex organic compound with significant potential in various scientific fields. This compound features a fluorenylmethyl group attached to a purine derivative, which is further linked to a tetrahydrofuran ring. The unique structure of this compound makes it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps in the synthesis may include:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are often protected using silyl or benzyl protecting groups to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected tetrahydrofuran derivative is then coupled with a fluorenylmethyl carbamate derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form carbonyl compounds using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, (9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between nucleic acids and proteins. Its purine derivative can mimic natural nucleotides, making it useful for investigating the mechanisms of DNA and RNA binding proteins.
Medicine
In medicinal chemistry, (9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate has potential as a therapeutic agent. Its ability to interact with nucleic acids and proteins suggests that it could be developed into drugs targeting specific genetic or protein-related diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of polymers and other materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate involves its interaction with molecular targets such as nucleic acids and proteins. The purine derivative can bind to DNA or RNA, potentially inhibiting the activity of enzymes involved in nucleic acid metabolism. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins can modulate their function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate
- (9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
- N-[9-[(2S,4R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Uniqueness
(9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate: stands out due to its unique combination of a fluorenylmethyl group, a purine derivative, and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with both nucleic acids and proteins sets it apart from other similar compounds, providing a versatile tool for scientific research and potential therapeutic development.
Eigenschaften
CAS-Nummer |
87424-20-2 |
|---|---|
Molekularformel |
C25H23N5O5 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C25H23N5O5/c31-10-20-19(32)9-21(35-20)30-13-28-22-23(26-12-27-24(22)30)29-25(33)34-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18-21,31-32H,9-11H2,(H,26,27,29,33)/t19-,20+,21+/m0/s1 |
InChI-Schlüssel |
DMUVKCSJIQXGSK-PWRODBHTSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)

